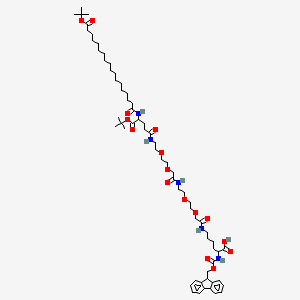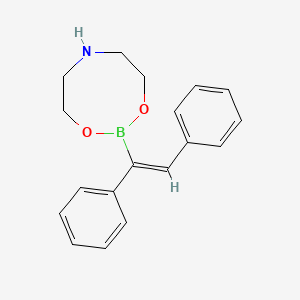
1-Hydroxy-4-methylpyridin-1-ium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hydroxy-4-methylpyridin-1-ium is a quaternary ammonium ion derived from pyridine. It is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is of particular interest due to its structural similarity to other biologically active pyridinium compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Hydroxy-4-methylpyridin-1-ium can be synthesized through the methylation of pyridine. One common method involves treating pyridine with dimethyl sulfate, resulting in the formation of the quaternary ammonium ion . The reaction can be represented as follows: [ \text{C}_5\text{H}_5\text{N} + (\text{CH}_3\text{O})_2\text{SO}_2 \rightarrow [\text{C}_5\text{H}_5\text{NCH}_3]^+ + \text{CH}_3\text{OSO}_3^- ]
Industrial Production Methods: Industrial production of this compound typically involves large-scale methylation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Hydroxy-4-methylpyridin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it back to pyridine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides, thiols, and amines are commonly employed.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Pyridine derivatives.
Substitution: Various substituted pyridinium compounds.
Applications De Recherche Scientifique
1-Hydroxy-4-methylpyridin-1-ium has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological systems, particularly in enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-carcinogenic properties.
Industry: Utilized in the production of ionic liquids and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism by which 1-Hydroxy-4-methylpyridin-1-ium exerts its effects involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to induce chemopreventive phase II-enzymes via the Nrf2/ARE pathway . This pathway is crucial for cellular defense against oxidative stress and inflammation.
Comparaison Avec Des Composés Similaires
1-Methylpyridin-1-ium: Another quaternary ammonium ion with similar properties.
3-Hydroxy-1-methylpyridin-1-ium bromide: A related compound with additional hydroxyl functionality.
Uniqueness: 1-Hydroxy-4-methylpyridin-1-ium is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs. Its hydroxyl group at the 1-position and methyl group at the 4-position make it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C6H8NO+ |
|---|---|
Poids moléculaire |
110.13 g/mol |
Nom IUPAC |
1-hydroxy-4-methylpyridin-1-ium |
InChI |
InChI=1S/C6H8NO/c1-6-2-4-7(8)5-3-6/h2-5,8H,1H3/q+1 |
Clé InChI |
KBWCJCSTDQPGLN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=[N+](C=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


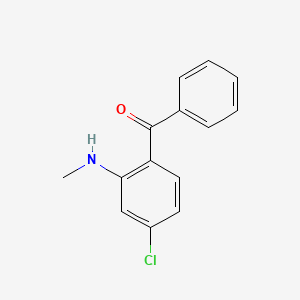
![2-Biphenyl-4-yl-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B13396839.png)
![3-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]-N-[6-[(2,2,2-trifluoroacetyl)amino]hexyl]prop-2-enamide](/img/structure/B13396841.png)
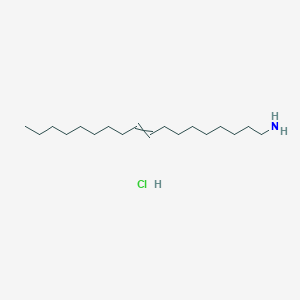
![Methyl 2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-oxopentanoate](/img/structure/B13396851.png)
![(11-Chloro-21-hydroxy-12,20-dimethoxy-2,2,5,9,16-pentamethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl) 2-[methyl-(4-methyl-4-sulfanylpentanoyl)amino]propanoate](/img/structure/B13396855.png)

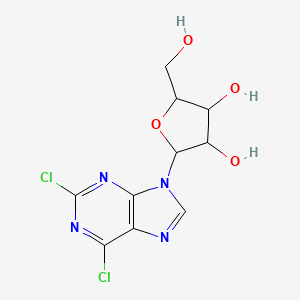
amino}-3-methylpentanoic acid](/img/structure/B13396892.png)
